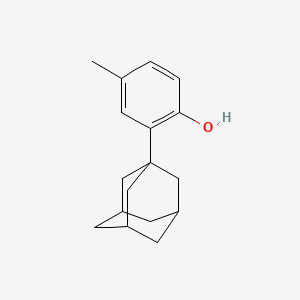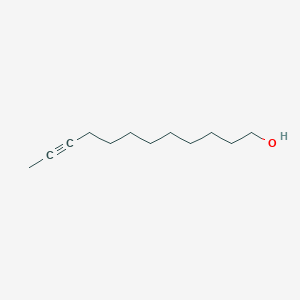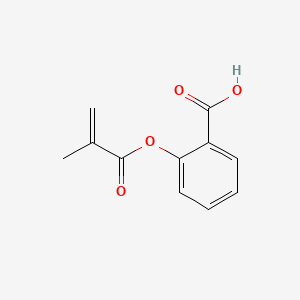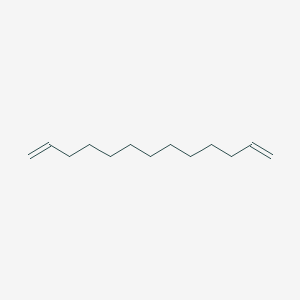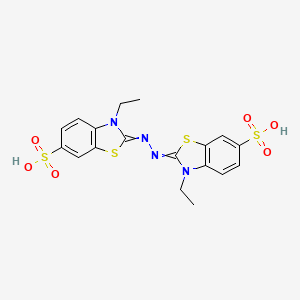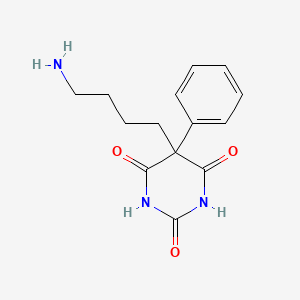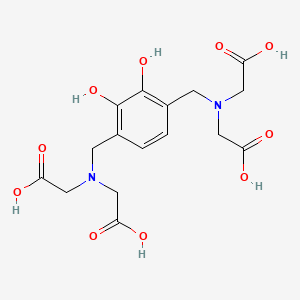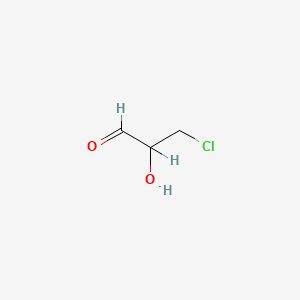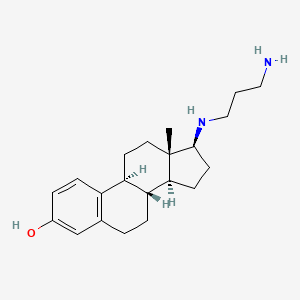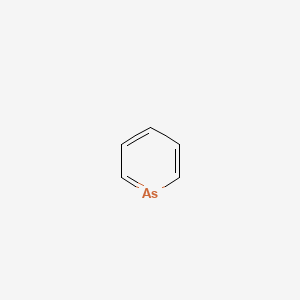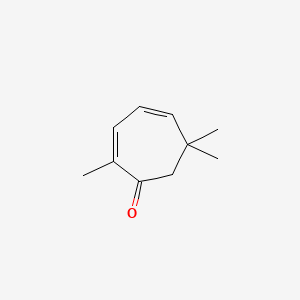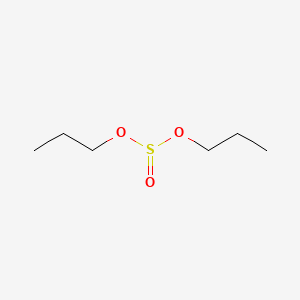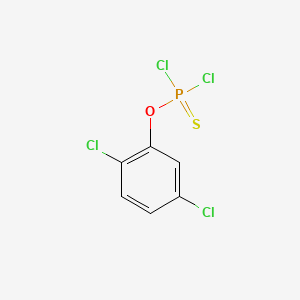![molecular formula C14H13N3O3 B1221117 N-[7-(2-furanyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]acetamide](/img/structure/B1221117.png)
N-[7-(2-furanyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[7-(2-furanyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]acetamide is a member of quinazolines.
Aplicaciones Científicas De Investigación
1. Peptidomimetic Building Blocks
N-(2-Amino-5,6,7,8-tetrahydro-6-quinazolinyl)acetamide and similar compounds have been synthesized for use as novel peptidomimetic building blocks. These compounds, including N-(6-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)acetamide, are derived from cyclohexane-1,4-dione monoethylene ketal and N-(4-oxocyclohexyl)acetamide, showcasing their potential in peptidomimetic chemistry (Marinko et al., 2000).
2. Anticancer and Antibacterial Activities
Novel quinazoline derivatives, including N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides, have been synthesized and found to exhibit in vitro anticancer and antibacterial activities. Their structure-activity relationships (SAR) and specific activities against various cancer cell lines have been studied, highlighting their therapeutic potential (Berest et al., 2011).
3. Synthesis of Anticancer Agents
Further research into quinazoline derivatives has led to the development of compounds with thiazole and thiadiazole fragments. These compounds demonstrate considerable cytotoxicity and have been tested for anticancer activity against various cancer cell lines, including colon, melanoma, and ovarian cancer. The study provides valuable insights into the development of novel anticancer agents (Kovalenko et al., 2012).
4. Development of Peptide Deformylase Inhibitors
Research into 2-(2-Oxo-1,4-dihydro-2H-quinazolin-3-yl)- and related acetamides has yielded potent and selective inhibitors of the enzyme Escherichia coli peptide deformylase (PDF). These compounds are structurally new and offer potential in the development of antibacterial agents (Apfel et al., 2001).
5. Synthesis of EGF Receptor Inhibitors
The synthesis of Afatinib Dimaleate, an inhibitor of the epidermal growth factor receptor, involves derivatives of quinazoline. The process includes steps like nitro-reduction and amidation, demonstrating the role of quinazoline derivatives in the synthesis of targeted cancer therapies (Kumar et al., 2019).
6. Development of Anticonvulsants
Quinazoline derivatives have been explored for their anticonvulsant activities. Studies have focused on synthesizing novel compounds and evaluating their efficacy in models like PTZ-induced seizures, highlighting the potential of these compounds in treating seizure disorders (El-Azab et al., 2012).
7. Discovery of Dual Action H1R/H4R Ligands
Research into quinazoline-containing H4 receptor compounds has led to the discovery of dual-action human H1 and H4 receptor ligands. These compounds have shown potential in treating inflammatory conditions, showcasing the versatility of quinazoline derivatives (Smits et al., 2008).
Propiedades
Nombre del producto |
N-[7-(2-furanyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]acetamide |
|---|---|
Fórmula molecular |
C14H13N3O3 |
Peso molecular |
271.27 g/mol |
Nombre IUPAC |
N-[7-(furan-2-yl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]acetamide |
InChI |
InChI=1S/C14H13N3O3/c1-8(18)16-14-15-7-10-11(17-14)5-9(6-12(10)19)13-3-2-4-20-13/h2-4,7,9H,5-6H2,1H3,(H,15,16,17,18) |
Clave InChI |
MCGDILBNDMXNQR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=NC=C2C(=N1)CC(CC2=O)C3=CC=CO3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



